molecular formula C12H16Si B14227363 Bis(cyclopropylethynyl)(dimethyl)silane CAS No. 630426-00-5

Bis(cyclopropylethynyl)(dimethyl)silane

Cat. No.: B14227363
CAS No.: 630426-00-5
M. Wt: 188.34 g/mol
InChI Key: KGGUXVLKLDSTDL-UHFFFAOYSA-N
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Description

Bis(cyclopropylethynyl)(dimethyl)silane is an organosilicon compound featuring two cyclopropylethynyl groups (–C≡C–C₃H₅) bonded to a dimethylsilane core (Si(CH₃)₂). This structure combines the electronic effects of ethynyl groups with the steric and electronic characteristics of cyclopropane rings, making it valuable in materials science and catalysis.

Properties

CAS No.

630426-00-5

Molecular Formula

C12H16Si

Molecular Weight

188.34 g/mol

IUPAC Name

bis(2-cyclopropylethynyl)-dimethylsilane

InChI

InChI=1S/C12H16Si/c1-13(2,9-7-11-3-4-11)10-8-12-5-6-12/h11-12H,3-6H2,1-2H3

InChI Key

KGGUXVLKLDSTDL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#CC1CC1)C#CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclopropylethynyl)(dimethyl)silane typically involves the reaction of cyclopropylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silylacetylene intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopropylethynyl)(dimethyl)silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace one of the existing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures (0-10°C) to prevent decomposition.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Bis(cyclopropylethynyl)(dimethyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the development of bioactive molecules and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of bis(cyclopropylethynyl)(dimethyl)silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways involved depend on the specific reaction or application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanol or siloxane derivatives, which can further participate in polymerization or cross-linking processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural and Electronic Differences

Bis(phenylethynyl)dimethylsilane (CAS 2170-08-3)
  • Structure : Replaces cyclopropylethynyl with phenylethynyl (–C≡C–C₆H₅) groups.
  • Key Properties :
    • Molecular weight: 260.41 g/mol (vs. ~162.3 g/mol for Bis(cyclopropylethynyl)(dimethyl)silane).
    • Density: 1.03 g/cm³ .
    • Electronic effects: Aromatic π-systems in phenylethynyl enhance conjugation, whereas cyclopropylethynyl introduces strain and sp³ hybridization.
(Cyclopropylethynyl)dimethyl(phenyl)silane (85r)
  • Structure : Contains one cyclopropylethynyl and one phenyl group.
  • Synthesis : Prepared via base-catalyzed reaction of cyclopropylethyne with PhMe₂SiH .
  • NMR Data : Cyclopropylethynyl carbons appear at δ 94.4 and 89.4 in ¹³C NMR, distinct from phenyl carbons (δ 120–140) .
Bis(2-(cyclopropylethynyl)phenyl)(methyl)silane (1t)
  • Structure : Incorporates phenyl rings adjacent to cyclopropylethynyl groups.
  • Applications : Used in catalytic asymmetric hydrosilylation to access AIE/CPL-active materials .

Physicochemical Properties

Property This compound Bis(phenylethynyl)dimethylsilane (Cyclopropylethynyl)dimethyl(phenyl)silane
Molecular Weight (g/mol) ~162.3 260.41 ~210 (estimated)
Density (g/cm³) ~0.95 (estimated) 1.03 ~1.0 (estimated)
Key NMR Shifts δ 0.79 (Si–CH₃), δ 90–95 (C≡C) δ 120–140 (aromatic C) δ 94.4, 89.4 (C≡C), δ 5.31 (cyclopropyl H)

Notes:

  • Cyclopropylethynyl groups reduce molecular weight and density compared to phenyl-substituted analogs.
  • Strain in cyclopropane rings increases reactivity, favoring applications in catalysis .

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